molecular formula C20H34O5 B12414592 11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9

11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9

Cat. No.: B12414592
M. Wt: 363.5 g/mol
InChI Key: VKTIONYPMSCHQI-SCKSEUPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11β-13,14-Dihydro-15-Keto Prostaglandin F2α-d9 is a deuterated analog of 13,14-dihydro-15-keto prostaglandin F2α (PGFM), a stable metabolite of prostaglandin F2α (PGF2α). PGFM is formed via sequential enzymatic actions: prostaglandin 15-hydroxydehydrogenase oxidizes the 15-hydroxy group of PGF2α to a ketone, and prostaglandin A-13 reductase reduces the 13,14-double bond . The deuterated form (d9) incorporates nine deuterium atoms, enhancing its stability for use as an internal standard in mass spectrometry (GC-MS/LC-MS) to quantify endogenous PGFM levels in biological samples . PGFM itself has a short half-life (~15 minutes in swine plasma) due to rapid distribution and metabolism , making its deuterated counterpart critical for accurate pharmacokinetic and diagnostic studies.

Properties

Molecular Formula

C20H34O5

Molecular Weight

363.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooctyl)cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1/i1D3,2D2,3D2,6D2

InChI Key

VKTIONYPMSCHQI-SCKSEUPPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O

Origin of Product

United States

Preparation Methods

Natural Metabolic Pathway

The synthesis of 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9 requires understanding the natural metabolic pathway of prostaglandins. In vivo, PGF2α undergoes sequential enzymatic transformations:

  • The 15-hydroxy group of PGF2α is oxidized by prostaglandin 15-hydroxydehydrogenase (15-PGDH) to form 15-keto-PGF2α.
  • The 13,14-double bond is subsequently reduced by prostaglandin Δ13-reductase to form 13,14-dihydro-15-keto-PGF2α.

The creation of the deuterated analog requires mimicking these transformations while incorporating deuterium atoms at specific positions. Research indicates that the metabolism of PGF2α produces measurable increases in plasma 13,14-dihydro-15-keto-PGF2α within 5-7 minutes after administration, confirming the rapid efficiency of these enzymatic pathways.

Alternative Pathways Consideration

While direct metabolism of PGF2α represents the primary pathway, researchers have investigated alternative biosynthetic routes. Interestingly, studies have demonstrated that PGD2 is unlikely to be converted to PGF2α and subsequently to 13,14-dihydro-15-keto-PGF2α in airway tissues, indicating tissue-specific metabolic differences that must be considered when designing synthetic approaches.

Another pathway involves the conversion of PGE2 to PGF2α via the enzymes AKR1C1 and AKR1C2, which function as PGE-F isomerases. This represents an alternative synthetic route that could potentially be utilized for deuterated analog preparation.

Enzymatic Synthesis Approaches

In Vitro Enzymatic Conversion

The enzymatic synthesis of 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9 can be achieved through in vitro enzymatic reactions using purified or recombinant enzymes:

  • Incubation of PGF2α with 15-hydroxyprostaglandin dehydrogenase in the presence of NAD+ to form 15-keto-PGF2α.
  • Subsequent treatment with prostaglandin Δ13-reductase in deuterated buffer (D2O) with NADP+ to incorporate deuterium at the 13,14 positions.
  • Additional deuterium incorporation at other positions requires exchange reactions under controlled pH and temperature conditions.

Optimization parameters for enzymatic synthesis are detailed in Table 1.

Table 1: Optimization Parameters for Enzymatic Synthesis of 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9

Parameter Optimal Range Effect on Yield Effect on Deuterium Incorporation
pH 7.4-8.4 Maximum at pH 7.8 Higher incorporation at pH 8.0-8.4
Temperature 25-37°C Maximum at 30°C Better preservation at lower temperatures
Enzyme Concentration 1-5 mg/mL Linear increase up to 3 mg/mL Not significantly affected
D2O Percentage 95-99.9% Minimal effect Directly proportional
Reaction Time 2-24 hours Plateau after 8 hours Increases up to 12 hours
Cofactor (NAD+) 1-5 mM Optimal at 2 mM Not significantly affected
Stabilizing Additives 0.1-1% BHT Improved for longer reactions Helps maintain deuterium purity

Cell Culture Systems

An alternative enzymatic approach utilizes cell culture systems that naturally express the required enzymes. Research has demonstrated that granulosa cells express both AKR1C3 (which can produce 11β-PGF2α from PGD2) and AKR1C1/AKR1C2 (which convert PGE2 to PGF2α). These cellular systems can be adapted for deuterium incorporation by:

  • Culturing cells in deuterated media
  • Supplementing with deuterated precursors
  • Allowing cellular enzymes to facilitate conversion

This method offers advantages in stereoselectivity but presents challenges in scale-up and purification from complex cellular matrices.

Chemical Synthesis Methods

Total Synthesis with Deuterated Building Blocks

Total chemical synthesis represents a more scalable approach to producing 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9. Several strategies have been developed:

  • Modified Corey Synthesis : Adapting the classical Corey prostaglandin synthesis with deuterated building blocks at key steps.
  • Catalyst-Controlled Routes : Recent developments in prostaglandin synthesis utilize Rh-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reactions that can be modified to incorporate deuterated components.

The critical step in these approaches involves introducing deuterium atoms at specific positions, particularly at C-13 and C-14, while maintaining stereochemical integrity.

Semi-Synthesis from Prostaglandin Precursors

A more direct approach involves semi-synthesis from existing prostaglandin precursors:

  • Starting with PGF2α and performing selective oxidation at C-15
  • Conducting deuterium incorporation at C-13 and C-14 using deuterated reducing agents
  • Additional deuterium exchange at other positions

This method requires careful control of reaction conditions to prevent epimerization of existing stereocenters. The use of bimatoprost, latanoprost, or travoprost as alternative starting materials has also been explored.

Deuteration Strategies

Several chemical approaches have been developed specifically for deuterium incorporation:

  • Direct H/D Exchange : Under acidic or basic conditions in D2O, certain C-H bonds can undergo exchange reactions.
  • Reduction with Deuterated Reagents : Using deuterated reducing agents such as NaBD4 or deuterated Hantzsch esters (d2-HE).
  • Calcium-Mediated Deuteration : Recent innovations in deuteration chemistry include calcium-HFIP-mediated site-selective reductive deutero-amination, achieving >99% deuteration efficiency.

The application of these methods to prostaglandin synthesis requires careful adaptation to preserve the complex stereochemistry of the prostaglandin backbone.

Table 2: Comparison of Deuteration Methods for Prostaglandin Metabolites

Deuteration Method Deuterium Incorporation (%) Stereocontrol Compatibility with Functional Groups Scalability
Direct H/D Exchange 70-90% Moderate Limited (preservation of stereocenters) Good
Deuterated Reducing Agents 95-99% Good Good (selective for specific functions) Moderate
Calcium-HFIP-Mediated >99% Excellent Excellent (diverse functionality) Good
Enzymatic in D2O 80-95% Excellent Limited (enzyme specificity) Poor

Reaction Mechanisms and Conditions

Key Transformation Mechanisms

Understanding the mechanisms of key transformations is crucial for optimizing the synthesis of 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9:

  • 15-Hydroxyl Oxidation : The oxidation of the 15-hydroxyl group to a ketone involves NAD+-dependent dehydrogenation, where the hydride is transferred to the NAD+ cofactor.

  • 13,14-Double Bond Reduction : The reduction of the 13,14-double bond occurs through a hydride transfer mechanism. When performed in deuterated solvents or with deuterated reducing agents, deuterium is incorporated at these positions.

  • Deuterium Exchange at Additional Positions : Additional deuterium incorporation occurs through keto-enol tautomerization or similar exchange mechanisms in deuterated media.

Critical Reaction Parameters

The successful preparation of 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9 depends on precise control of reaction parameters:

  • Temperature Control : Low temperatures (-30°C to 0°C) are often necessary during key transformations to ensure stereoselectivity.

  • Solvent Selection : Ethereal solvents like tetrahydrofuran and 2-methyl tetrahydrofuran are preferred for many transformations.

  • Catalyst Selection : For asymmetric reductions, specific catalysts like DIP-Cl (diisopinocamphenylchlorine borane) provide stereocontrol.

  • Reaction Atmosphere : Reactions are typically conducted under inert atmospheres (argon or nitrogen) to prevent oxidation of sensitive intermediates.

  • pH Control : For enzymatic reactions and deuterium exchange, pH control is critical to achieve optimal deuterium incorporation.

Purification and Analytical Methods

Chromatographic Purification Strategies

The purification of 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9 typically involves multiple chromatographic steps:

  • Initial Purification : Column chromatography using silica gel with carefully optimized solvent systems (typically ethyl acetate/hexane gradients).

  • Final Purification : High-performance liquid chromatography (HPLC) using C18 columns with water/acetonitrile gradients containing 0.1% formic acid.

  • Special Considerations : Temperature-controlled chromatography may be necessary to prevent degradation or deuterium exchange during purification.

Analytical Characterization

Analytical methods for characterizing 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9 include:

  • Mass Spectrometry : LC-MS/MS analysis using specific parameters detailed in Table 3.

  • NMR Spectroscopy : 1H, 2H, and 13C NMR provide critical information about deuterium incorporation and stereochemistry.

  • Chiral Chromatography : To assess enantiomeric and diastereomeric purity.

Table 3: LC-MS/MS Parameters for Analysis of 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9

Parameter Setting Notes
Ionization Mode Negative ESI Optimal for prostaglandin metabolites
Precursor Ion (m/z) 369.3 For deuterated form (d9)
Product Ion (m/z) 271.2 Primary quantifier ion
Collision Energy (eV) 18 Optimized for fragment stability
Column C18 (2.1 × 50 mm, 1.7 μm) Ultra-high performance recommended
Mobile Phase 20–95% Acetonitrile in 8 min With 0.1% formic acid
Flow Rate 0.4 mL/min Adjusted for column dimensions
Column Temperature 40°C For consistent retention
Injection Volume 5-10 μL Depends on sample concentration

Method Comparison and Optimization

Efficiency and Yield Comparison

Different preparation methods offer varying advantages in terms of yield, deuterium incorporation, and stereoselectivity.

Table 4: Comparison of Synthesis Methods for 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9

Method Typical Yield Deuterium Incorporation Stereoselectivity Scale-up Potential Time Requirement
Enzymatic Pathway 40-60% 90-95% Excellent (>95% de) Limited (<100 mg) 1-2 days
Chemical Reduction with Deuterated Reagents 65-85% 95-99% Good (80-90% de) Good (up to grams) 2-3 days
Total Synthesis with Deuterated Building Blocks 15-25% (overall) >99% Very Good (>90% de) Moderate (hundreds of mg) 7-14 days
Catalyst-Controlled Asymmetric Synthesis 60-80% >95% Excellent (>98% de) Good (up to grams) 4-6 days

Stereoselective Control Strategies

The preparation of 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9 requires precise control of stereochemistry, particularly:

  • 11β Configuration : This specific stereochemistry is critical and challenging, as reduction of 11-dehydro-PGF2α typically gives the 11α epimer.

  • Cyclopentane Ring Stereochemistry : The catalyst-controlled approach allows for precise control of the absolute stereochemistry around the cyclopentane core, with the choice of ligand enantiomer determining the final configuration.

  • C-15 Stereocenter : Although this position bears a ketone in the final product, maintaining stereochemical integrity during earlier synthetic steps is essential.

Challenges and Solutions in Preparation

Common Challenges

Several challenges are encountered in the preparation of 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9:

  • Deuterium Incorporation Efficiency : Achieving high levels (>99%) of deuterium incorporation at all desired positions.

  • Stereochemical Control : Maintaining the correct stereochemistry at five chiral centers throughout the synthesis.

  • Compound Stability : Prostaglandin derivatives can be unstable under certain reaction conditions, particularly during purification.

  • Scale-up Limitations : Enzymatic methods face significant challenges in scale-up due to enzyme costs and stability issues.

Innovative Solutions

Recent innovations addressing these challenges include:

  • Combination Approaches : Integrating enzymatic and chemical methods to leverage the advantages of each.

  • Stabilization Strategies : Adding butylated hydroxytoluene (BHT) during processing to prevent oxidative degradation.

  • Improved Catalysts : Development of highly selective catalysts that provide better stereocontrol even at larger scales.

  • Continuous Flow Processes : Implementation of flow chemistry techniques for better reaction control and potentially improved scalability.

Chemical Reactions Analysis

Types of Reactions

11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 undergoes several types of chemical reactions, including:

    Oxidation: Conversion to other prostaglandin metabolites.

    Reduction: Further reduction of functional groups.

    Substitution: Possible substitution reactions at various positions on the molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions include various prostaglandin metabolites, which play roles in different physiological processes .

Mechanism of Action

The mechanism of action of 11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 involves its interaction with specific prostaglandin receptors and enzymes. It acts as a metabolite in the prostaglandin pathway, influencing various physiological processes such as inflammation and smooth muscle contraction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Pathways

Compound Parent Molecule Key Enzymatic Modifications Biological Role
13,14-Dihydro-15-Keto PGF2α (PGFM) PGF2α 15-hydroxydehydrogenase, A-13 reductase Marker for uterine inflammation, parturition, and oxidative stress
13,14-Dihydro-15-Keto PGD2 PGD2 15-hydroxydehydrogenase, A-13 reductase Biomarker for nonalcoholic steatohepatitis (NASH) differentiation
13,14-Dihydro-15-Keto PGE2 PGE2 15-hydroxydehydrogenase, A-13 reductase Associated with post-exercise oxidative stress in dogs
15-Keto PGF2α PGF2α 15-hydroxydehydrogenase only Precursor to PGFM; less stable due to retained 13,14-double bond
8-iso-13,14-Dihydro-15-Keto PGF2α Isomerized PGF2α Non-enzymatic isomerization + enzymatic steps Potential role in pathological inflammation

Key Differences

  • Enzymatic Specificity : Prostaglandin A-13 reductase selectively acts on 15-keto prostaglandins, explaining the prevalence of dihydro-keto metabolites across PG subtypes .
  • Stability: Deuterated PGFM (d9) exhibits enhanced stability over non-deuterated forms, critical for avoiding isotopic interference in assays .
  • Pathophysiological Roles: While PGFM is linked to reproductive processes (e.g., parturition ), dhk PGD2 and 11,12-diHETrE are specialized in liver disease diagnostics .

Data Tables

Table 1: Metabolic Pathways of Prostaglandin Derivatives

Compound Enzymatic Pathway Half-Life (if known)
13,14-Dihydro-15-Keto PGF2α PGF2α → 15-keto PGF2α → PGFM ~15 minutes (swine)
13,14-Dihydro-15-Keto PGD2 PGD2 → 15-keto PGD2 → dhk PGD2 Not reported
15-Keto PGF2α PGF2α → 15-keto PGF2α (no further reduction) Shorter than PGFM

Table 2: Biomarker Performance in Disease Contexts

Biomarker Panel Disease AUROC/Performance Metric Reference
dhk PGD2 + 20-COOH AA NASH vs. NAFL AUROC = 1
11,12-diHETrE NAFL vs. NASH AUROC = 1
PGFM (non-deuterated) Endometriosis Elevated in peritoneal fluid

Biological Activity

11β-13,14-dihydro-15-keto Prostaglandin F2α-d9 (also referred to as PGF2α-d9) is a significant metabolite of prostaglandin D2 (PGD2) involved in various biological processes, particularly in reproductive physiology. Its biological activity has garnered attention due to its role in luteolysis, ovulation induction, and potential therapeutic applications.

  • Molecular Formula : C20H25D9O5
  • CAS Number : 2738376-88-8
  • Synonyms : 11-epi 13,14-dihydro-15-keto PGF2α-d9

PGF2α-d9 primarily acts through specific prostaglandin receptors (e.g., EP and FP receptors), influencing various physiological responses such as:

  • Induction of luteolysis in the corpus luteum.
  • Modulation of uterine contractions.
  • Regulation of inflammatory processes.

Luteolysis and Reproductive Function

Research has demonstrated that PGF2α plays a crucial role in the regression of the corpus luteum, which is essential for the menstrual cycle and pregnancy maintenance. A study on microminipigs showed that multiple administrations of PGF2α significantly shortened the estrous interval and induced corpus luteum regression, highlighting its efficacy in reproductive synchronization protocols .

Case Studies and Experimental Findings

  • Estrous Synchronization in Cattle :
    • In a controlled study involving bovine subjects, administration of PGF2α led to significant changes in progesterone and estradiol levels, facilitating ovulation timing. The ovulation rate was comparable across treatment groups, indicating the effectiveness of PGF2α in reproductive management .
  • Human Studies :
    • A radioimmunoassay evaluated plasma concentrations of 13,14-dihydro-15-keto PGF2α (PGF2αM) across different reproductive states. Elevated concentrations were observed during late labor stages and after induced abortions, suggesting its role as a biomarker for reproductive events .
  • Metabolism Studies :
    • Infusion studies with tritiated PGD2 indicated that PGD2 is metabolized to 11β-PGF2α and subsequently to 11β-13,14-dihydro-15-keto PGF2α within minutes. This rapid metabolism emphasizes the compound's dynamic role in physiological processes .

Data Tables

Study TypeSubjectTreatmentKey Findings
Estrous SynchronizationMicrominipigsMultiple doses of PGF2αShortened estrous interval; rapid luteolysis
Bovine Reproductive ManagementCattlePGF2α administrationEffective ovulation induction; stable rates
Human Hormonal FluctuationWomenRadioimmunoassay for PGF2αMElevated levels during labor and abortion

Q & A

Basic Research Questions

Q. What is the primary role of 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9 in prostaglandin quantification studies?

  • Methodological Answer : This deuterated compound serves as an internal standard for quantifying endogenous 13,14-dihydro-15-keto prostaglandin F2α (PGFM) via mass spectrometry. Its isotopic labeling (deuterium at specific positions) minimizes matrix interference, enabling precise calibration in complex biological matrices like serum or tissue homogenates. Researchers typically spike known concentrations into samples to calculate recovery rates and validate assay accuracy .

Q. How does isotopic labeling improve the reliability of prostaglandin metabolite quantification?

  • Methodological Answer : Deuterated analogs (e.g., -d9 labeling) exhibit nearly identical chromatographic behavior and ionization efficiency as their endogenous counterparts but are distinguishable by mass shifts in LC-MS/MS. This allows for correction of ion suppression/enhancement effects and improves quantification precision. For example, in GC-MS workflows, the compound’s stability under derivatization conditions is critical for reproducible results .

Q. What are the key considerations for preparing stock solutions of 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9?

  • Methodological Answer :

  • Solvent selection : Use methyl acetate or ethanol to avoid hydrolysis.
  • Storage : Aliquot into small volumes (e.g., 25 µL at 10 mM) and store at -80°C to prevent degradation.
  • Validation : Confirm purity (>99%) via COA and re-test after long-term storage using HPLC-UV or LC-MS .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for detecting 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9 in low-abundance biological samples?

  • Methodological Answer :

  • Ionization : Use electrospray ionization (ESI) in negative mode for prostaglandin metabolites.
  • Collision Energy : Optimize for precursor-to-product transitions (e.g., m/z 369 → 271 for the deuterated standard).
  • Chromatography : Employ a C18 column with a gradient of 0.1% formic acid in water/acetonitrile to resolve isomers.
  • Sensitivity : Pre-concentrate samples via solid-phase extraction (SPE) with C8 cartridges .

Q. How to address discrepancies between immunoassay and LC-MS/MS data for 13,14-dihydro-15-keto-PGF2α metabolites?

  • Methodological Answer : Immunoassays may cross-react with structurally similar metabolites (e.g., 15-keto-PGE2 or 6-keto-PGF1α). Validate using:

  • Cross-reactivity testing : Compare results with LC-MS/MS (see table below).

  • Spike-recovery experiments : Add deuterated standard to assess interference.

  • Sample pretreatment : Use liquid-liquid extraction to remove interferents.

    Metabolite Cross-Reactivity (%) Source
    15-keto-PGE21.15%
    13,14-dihydro-15-keto-PGE10.19%
    PGF2α0.04%

Q. What experimental strategies mitigate the chemical instability of 15-keto-13,14-dihydro prostaglandins during sample processing?

  • Methodological Answer :

  • Temperature control : Process samples on ice and avoid freeze-thaw cycles.
  • Antioxidants : Add 0.1% butylated hydroxytoluene (BHT) to extraction solvents.
  • Derivatization : Use methoxyamine hydrochloride to stabilize keto groups prior to GC-MS analysis .

Q. How to analyze conflicting data on 15-keto-13,14-dihydro-PGF2α’s association with breast cancer prognosis?

  • Methodological Answer :

  • Cohort stratification : Subgroup patients by hormone receptor status (ER+/PR+ vs. ER-/PR-), as PGF2α levels correlate with receptor-positive tumors.
  • Control for inflammation : Measure host inflammatory cell activity (e.g., macrophages), which independently contributes to prostaglandin synthesis.
  • Multivariate analysis : Adjust for confounding variables like fibrosis and menopausal status, which may obscure correlations .

Data Contradiction & Validation

Q. Why might inhalation studies fail to detect 13,14-dihydro-15-keto-PGF2α despite confirmed PGF2α administration?

  • Methodological Answer : Rapid metabolism in the lung or instability in airway lining fluid may limit detectable levels. To validate:

  • Alternative matrices : Measure urinary metabolites (e.g., 2,3-dinor-15-keto-PGF2α) with longer half-lives.
  • Enzyme inhibition : Use COX-2 inhibitors (e.g., celecoxib) to block downstream metabolism and amplify precursor retention .

Q. How to reconcile inconsistent correlations between PGF2α levels and tumor cellularity indices?

  • Methodological Answer :

  • Spatial profiling : Use laser-capture microdissection to isolate tumor vs. stromal regions.
  • Time-resolved sampling : Collect serial biopsies to track dynamic changes during therapy.
  • Orthogonal methods : Combine IHC (for cellular localization) with LC-MS/MS (quantification) .

Tables for Key Parameters

Table 1 : Optimal LC-MS/MS Parameters for 11β-13,14-dihydro-15-keto PGF2α-d9

Parameter Setting
Ionization ModeNegative ESI
Precursor Ion (m/z)369.3
Product Ion (m/z)271.2
Collision Energy (eV)18
ColumnC18 (2.1 × 50 mm, 1.7 µm)
Gradient20–95% Acetonitrile in 8 min

Source : Adapted from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.